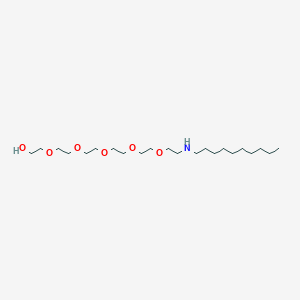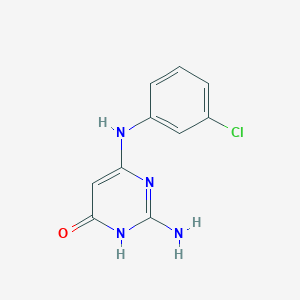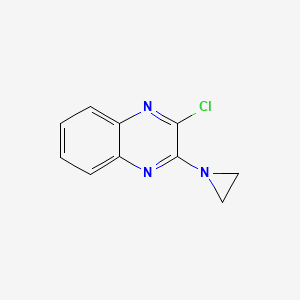
2-(Aziridin-1-yl)-3-chloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-3-chloroquinoxaline is an organic compound that features both an aziridine ring and a quinoxaline core. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain . Quinoxalines are bicyclic aromatic compounds with a wide range of applications in medicinal chemistry . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)-3-chloroquinoxaline typically involves the cyclization of appropriate haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination . These methods are scalable and provide high yields suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)-3-chloroquinoxaline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring due to its ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)-3-chloroquinoxaline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-3-chloroquinoxaline involves the reactivity of the aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. The quinoxaline core can interact with various biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: An aziridine-containing chemotherapeutic agent with significant antitumor activity.
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Uniqueness: 2-(Aziridin-1-yl)-3-chloroquinoxaline is unique due to the combination of the highly reactive aziridine ring and the versatile quinoxaline core. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
90799-82-9 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-3-chloroquinoxaline |
InChI |
InChI=1S/C10H8ClN3/c11-9-10(14-5-6-14)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2 |
InChI Key |
UCPNGDHLKPSPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
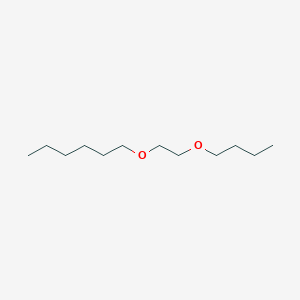
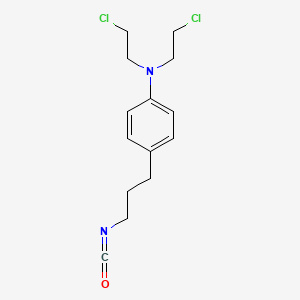
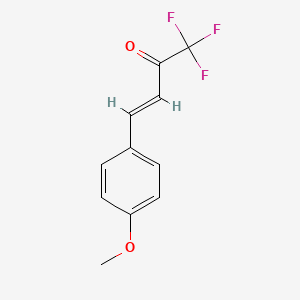
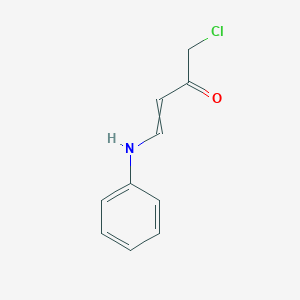
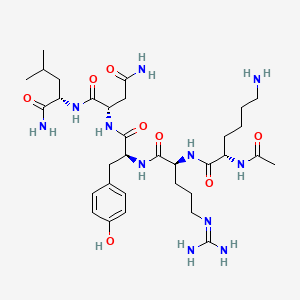
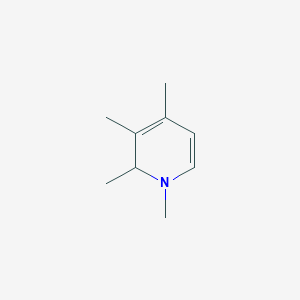
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
